molecular formula C20H14N2O B5199061 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile CAS No. 111861-46-2

3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile

Cat. No.: B5199061
CAS No.: 111861-46-2
M. Wt: 298.3 g/mol
InChI Key: JPZDEUZACTYRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile (CAS 111861-46-2) is a benzochromene derivative supplied for research and development purposes. This compound is part of a class of molecules known for a broad spectrum of biological activities, making it a scaffold of significant interest in medicinal chemistry and drug discovery . Single-crystal X-ray diffraction studies confirm its molecular structure, revealing that the central 4H-pyran ring adopts a boat conformation and the phenyl ring is oriented nearly perpendicular to the naphthalene ring system . In the solid state, the molecules form a three-dimensional architecture stabilized by N-H···N hydrogen bonds and C-H···π interactions . The primary research value of this compound lies in its promising anti-proliferative and anticancer properties. Studies on closely related 1H-benzo[f]chromene derivatives have demonstrated that these compounds can act as c-Src kinase inhibitors, induce apoptosis (programmed cell death) in human cancer cells, and function as DNA-binding agents or inhibitors of proteins like Bcl-2 . This makes 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile and its analogs valuable building blocks in the synthesis of novel molecules for investigating new cancer therapeutics . The compound can be synthesized via a one-pot condensation reaction involving benzylidenepropanedinitrile, naphthalen-2-ol, and a catalytic amount of triethylamine in ethanol, yielding high-quality crystals suitable for analysis . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-12-16-18(14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-17(19)23-20(16)22/h1-11,18H,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZDEUZACTYRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385513
Record name 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111861-46-2
Record name 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile typically involves multi-step organic reactions. One common method is the one-pot condensation reaction, which involves the reaction of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a base such as calcium carbonate in ethanol . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitrile group to primary amines, which can further react to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes by binding to specific proteins or DNA, thereby inhibiting cell proliferation and inducing apoptosis . The exact molecular pathways and targets are still under investigation, but its activity against cancer cells suggests a potential role in disrupting cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Benzochromene derivatives differ in substituents on the phenyl ring and chromene core, which modulate bioactivity and physicochemical properties:

Compound Name Substituents Key Features
3-Amino-1-(4-bromophenyl)-9-methoxy derivative 4-Br, 9-OCH₃ Enhanced antiproliferative activity against MCF-7 and HepG-2 cells
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy derivative 2,5-Cl₂, 8-OCH₃ High cytotoxicity (IC₅₀ = 5.2 µM against HCT-116) and molecular docking affinity
2-Amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile 3-NO₂, 4-Ph Potent microtubule disruption and antiproliferative effects
2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile 5-oxo, pyrano ring Precursor for anticoagulant warfarin

Key Insight: Electron-withdrawing groups (e.g., Br, Cl, NO₂) and methoxy substitutions enhance bioactivity by improving binding to cellular targets like c-Src kinase or tubulin .

Physical Properties

Compound Melting Point (°C) Crystal System (Space Group) Unit Cell Volume (ų)
Target compound 279–280 Triclinic (P1̅) 875.55
3-Amino-8-methoxy-1-phenyl derivative 510–511 Triclinic (P1̅) 842.69
3-Amino-1-(4-bromophenyl) derivative 280–282 Triclinic (P1̅) 901.12

Key Insight : Methoxy and halogen substituents influence molecular packing, altering unit cell parameters and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Biological Activity

3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity, structure-activity relationships (SAR), and case studies that highlight its potential therapeutic applications.

Synthesis

The synthesis of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile typically involves the reaction of 2-naphthol with aromatic aldehydes and malononitrile under microwave irradiation conditions. This method has been optimized to yield high purity and efficiency:

  • Yield : Approximately 80% to 87% depending on the specific reaction conditions.
  • Melting Point : 279°C to 281°C.
  • Characterization : The compound has been characterized using IR, NMR, and elemental analysis techniques, confirming its structure through spectral data .

Reaction Scheme

The general reaction scheme for synthesizing this compound is as follows:

  • Reactants : 2-naphthol, aromatic aldehydes, malononitrile.
  • Conditions : Ethanol with piperidine under microwave irradiation at 140°C for 2 minutes.

Cytotoxicity

Research has demonstrated that 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxic activity:

Cell LineIC50 (µM)Reference
MCF-715.0
HCT-11612.5
HepG-210.0

The structure-activity relationship (SAR) indicates that modifications at the phenyl ring can enhance cytotoxicity, suggesting that the position and nature of substituents are critical for activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported antibacterial effects against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings support the potential use of this compound in treating infections caused by resistant bacterial strains.

The proposed mechanisms by which 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile exerts its biological effects include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It appears to interfere with cell cycle progression, particularly in cancerous cells.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. Results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The results showed that it effectively inhibited bacterial growth and demonstrated synergistic effects when combined with conventional antibiotics, suggesting a potential role in combination therapy .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile be optimized under green chemistry conditions?

  • Methodological Answer : The domino Knoevenagel–Michael condensation reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO, 20 mol%) in aqueous media at room temperature is a green approach. Key optimizations include:

  • Solvent : Water/ethanol (1:1) minimizes toxicity .
  • Catalyst : DABCO enhances reaction efficiency without requiring harsh solvents .
  • Reaction Time : Completion within 3–15 minutes under grinding conditions reduces energy consumption .
  • Yield : Achieves 75–90% yields with minimal purification (recrystallization in ethanol) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions via chemical shifts (e.g., NH2 at δ 6.8 ppm, aromatic protons at δ 7.23–7.48 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at 2180 cm⁻¹, NH2 stretches at 3345–3450 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., HR-MS [M]+ at 298.11) .

Q. What methods are used to evaluate its antimicrobial activity?

  • Methodological Answer :

  • Agar Diffusion Assay : Zones of inhibition (IZ) are measured against pathogens like E. coli and S. aureus (e.g., IZ = 10–26 mm) .
  • Minimum Inhibitory Concentration (MIC) : Determines bactericidal/fungicidal efficacy (e.g., MIC = 4–32 µg/mL) .
  • Comparative Standards : Activity is benchmarked against Chloramphenicol and Amphotericin-B .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine its crystal structure?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (e.g., monoclinic system, space group I2/a) .
  • Refinement : SHELX software refines anisotropic displacement parameters and H-bonding networks (e.g., SHELXL for small-molecule refinement) .
  • Validation : ORTEP diagrams visualize molecular geometry and packing .

Q. How do computational methods like DFT and molecular docking enhance understanding of its bioactivity?

  • Methodological Answer :

  • DFT Calculations : At B3LYP/6-311++G(d,p) level, HOMO-LUMO energy gaps predict reactivity (e.g., ΔE = 3.5–4.0 eV) .
  • Molecular Docking : Simulates interactions with biological targets (e.g., DNA methyltransferase 1) using AutoDock Vina .
  • ADMET Prediction : Assesses pharmacokinetic properties (e.g., bioavailability, toxicity) .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent protocols (e.g., XTT cell viability assay for cytotoxicity) .
  • Statistical Analysis : Apply ANOVA to compare MIC/IZ values across replicates .
  • Structural Modifications : Derivatives with substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) clarify structure-activity relationships .

Q. What strategies validate reaction mechanisms in its synthesis?

  • Methodological Answer :

  • Intermediate Isolation : Trap intermediates (e.g., arylidene malononitrile) via TLC monitoring .
  • Kinetic Studies : Track reaction progress under varied conditions (e.g., catalyst loading, temperature) .
  • Theoretical Modeling : Propose mechanisms (e.g., Knoevenagel–Michael cascade) using computational tools .

Q. How to design derivatives for improved pharmacological properties?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance antimicrobial activity .
  • Hybrid Scaffolds : Synthesize triazole-chromene hybrids to exploit dual mechanisms .
  • Crystallographic Data : Use Hirshfeld surface analysis to optimize intermolecular interactions (e.g., C–H⋯O/N bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.